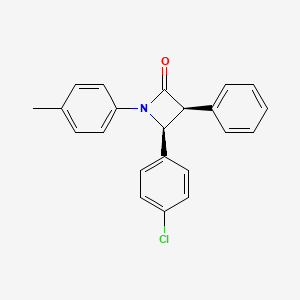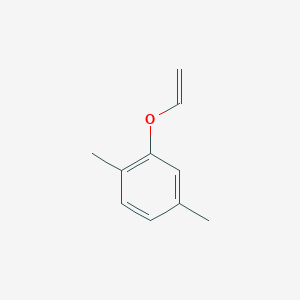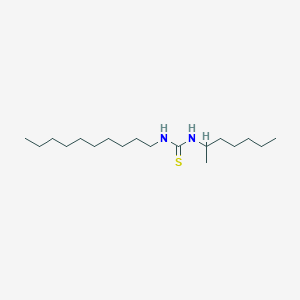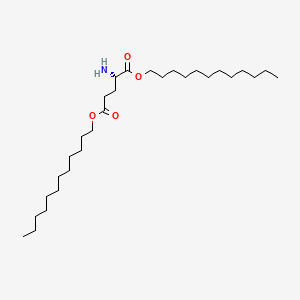
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of three distinct aromatic rings attached to the azetidinone core, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Substitution Reactions: The aromatic rings are introduced through substitution reactions, where appropriate aryl halides react with the azetidinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the azetidinone core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Aryl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-4-(4-bromophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.
(3S,4S)-4-(4-fluorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of aromatic rings also contributes to its distinct properties compared to other azetidinone derivatives.
Propiedades
Número CAS |
62500-38-3 |
|---|---|
Fórmula molecular |
C22H18ClNO |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
(3S,4S)-4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO/c1-15-7-13-19(14-8-15)24-21(17-9-11-18(23)12-10-17)20(22(24)25)16-5-3-2-4-6-16/h2-14,20-21H,1H3/t20-,21+/m0/s1 |
Clave InChI |
CTMVRVJCDWLFNK-LEWJYISDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)



methanone](/img/structure/B14514008.png)

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)



